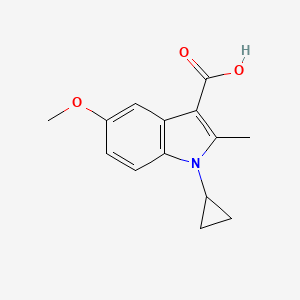

1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-5-methoxy-2-methylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8-13(14(16)17)11-7-10(18-2)5-6-12(11)15(8)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZHKBSIYHHOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole derivative after several steps.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product, which is crucial for its application in pharmaceuticals and other industries .

Chemical Reactions Analysis

Nitrile-to-Carboxylic Acid Conversion

A critical step involves converting nitrile intermediates to carboxylic acids. For example, 5-methoxy-2-methyl-1H-indole-3-carbonitrile can be hydrolyzed under acidic or basic conditions (e.g., H2O with H2SO4 or KOH) to form the carboxylic acid group .

Substitution and Functional Group Manipulation

-

Methoxy Group Introduction : The methoxy substituent may be introduced via O-methylation of a hydroxyl group or through direct substitution during indole formation.

-

Cyclopropyl Group Incorporation : Cyclopropyl rings are often introduced via cyclopropanation reactions or pre-formed cyclopropyl-containing precursors.

-

Protective Groups : Acetoxyl groups (e.g., in step 3 of ) may be used as temporary protectants during synthesis, later removed under basic conditions.

Key Reactions and Mechanisms

The compound participates in diverse chemical reactions, influenced by its functional groups:

Hydrolysis Reactions

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Ester Hydrolysis | H2O, H2SO4, heat | Carboxylic acid formation |

| Nitrile Hydrolysis | HCl/H2O or KOH | Conversion to carboxylic acid |

Substitution Reactions

The methoxy group may undergo demethylation under strong acidic conditions (e.g., HI), while the carboxylic acid can react with alcohols to form esters .

Oxidation/Reduction

The indole core is generally stable, but side chains (e.g., cyclopropyl) may undergo oxidation. Reduction of carbonyl groups (if present) could yield alcohol derivatives.

Biological Activity

Indole derivatives with methoxy groups, such as 5-methoxy-indole carboxylic acid (5MICA), exhibit neuroprotective and MAO-B inhibitory activities. These properties are attributed to antioxidant effects and metal chelation, relevant for neurodegenerative disease research .

Reaction Conditions for Key Transformations

| Transformation | Reagents/Conditions | Reference |

|---|---|---|

| Nitrile→Carboxylic Acid | HCl/H2O, heat | |

| Hydroxyl→Methoxy | CH3I, K2CO3, DMF | |

| Indole Core Formation | PdCl2, Cu(OAc)2, DMSO, 130°C |

Analytical and Purification Methods

-

NMR Spectroscopy : Used to confirm structural integrity and monitor reaction progress .

-

HPLC : Ensures purity by separating reaction mixtures.

-

Mass Spectrometry : Verifies molecular weight and composition .

Challenges and Considerations

-

Selectivity : Cyclopropyl and methoxy groups require precise regioselectivity during synthesis.

-

Stability : The carboxylic acid moiety may interact with base-sensitive groups, necessitating careful pH control.

This compound’s synthesis and reactivity highlight the complexity of indole chemistry, with applications spanning medicinal chemistry to materials science.

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has garnered attention in several areas of medicinal chemistry:

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, in exhibiting cytotoxic effects against cancer cell lines. For instance, research indicated that related indole compounds can inhibit the growth of MCF-7 breast cancer cells, suggesting a promising avenue for developing new anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. For example, it was tested as an inhibitor of lipoxygenase (ALOX15), which is implicated in the metabolism of fatty acids and could play a role in inflammatory diseases . The structure of this compound allows it to interact effectively with enzyme active sites, potentially leading to new treatments for conditions like asthma or arthritis.

Neuropharmacology

Indole derivatives are also studied for their neuropharmacological effects. Compounds with similar structures have been shown to interact with serotonin receptors, which may provide insights into developing treatments for mood disorders and anxiety .

Case Studies

Several case studies illustrate the applications and effectiveness of 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid:

Synthesis and Availability

The synthesis of 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid typically involves multi-step organic reactions that can be optimized for yield and purity. It is commercially available from various suppliers, including AstaTech and Enamine, often used in academic and pharmaceutical research settings .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid can be contextualized by comparing it to analogous indole derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

Key Structural and Functional Differences

Substituent Diversity: The cyclopropyl group at the 1-position distinguishes the target compound from analogs like 1-methyl-1H-indole-5-carboxylic acid or indomethacin, which features a 4-chlorobenzoyl group at the same position . Cyclopropyl substituents are known to influence metabolic stability and steric effects, though specific data for this compound are lacking. Methoxy vs. Benzyloxy: The 5-methoxy group in the target compound contrasts with 5-benzyloxy substituents in other indoles (e.g., compound 15 in ). Methoxy groups generally enhance lipophilicity compared to bulkier benzyloxy groups.

Carboxylic Acid Position :

- The 3-carboxylic acid moiety differentiates it from compounds like 5-benzyloxy-1H-indole-2-carboxylic acid (carboxylic acid at position 2) or 7-methoxy-1H-indole-3-carboxylic acid (carboxylic acid at position 3 but methoxy at 7) . Positional shifts in functional groups can alter biological target interactions.

However, the target compound’s carboxylic acid directly attached to the indole core (vs. an acetic acid side chain in indomethacin) may limit cyclooxygenase (COX) inhibition, a hallmark of NSAIDs.

Physicochemical Data Gaps :

- While analogs like 1-methyl-1H-indole-5-carboxylic acid have reported melting points (221–223°C) , the target compound lacks such data, complicating direct comparisons of stability or crystallinity.

Biological Activity

1-Cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS No. 300541-60-0) is a compound belonging to the indole family, characterized by its unique cyclopropyl and methoxy substituents. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed examination of its biological activity based on recent research findings.

- Molecular Formula : C14H15NO3

- Molecular Weight : 245.27 g/mol

- Structure : The compound features an indole ring system with a cyclopropyl group at the 1-position and a methoxy group at the 5-position, contributing to its unique chemical behavior.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds, including 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, exhibit significant antimicrobial properties. For instance:

- In vitro Studies : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin and norfloxacin, indicating strong antibacterial potential .

Anti-inflammatory Properties

Research indicates that compounds with indole structures can modulate inflammatory pathways. Specifically, 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has been evaluated for its ability to inhibit pro-inflammatory cytokines in cell cultures:

- Cytokine Inhibition : In studies using lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect .

Anticancer Potential

The anticancer activity of indole derivatives has been a focal point in recent pharmacological research. The compound has been investigated for its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 8.2 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound may induce apoptosis and halt cell proliferation in cancer cells, making it a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted by Birajdar et al. (2013) synthesized several derivatives based on the indole structure and tested their antimicrobial efficacy against various pathogens. The results showed that compounds similar to 1-cyclopropyl-5-methoxy-2-methyl exhibited notable antibacterial activity, particularly against resistant strains of S. aureus.

Case Study 2: Anti-inflammatory Mechanisms

In a study examining the anti-inflammatory properties of indole derivatives, researchers found that treatment with 1-cyclopropyl-5-methoxy-2-methyl significantly reduced inflammation markers in animal models of arthritis. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from indole-3-carboxylic acid derivatives. Key steps include:

- Functionalization : Introduce the cyclopropyl group via alkylation or cross-coupling reactions using catalysts like palladium.

- Methoxy and Methyl Substitution : Use regioselective electrophilic substitution or protecting-group strategies to install methoxy and methyl groups at positions 5 and 2, respectively.

- Purification : Employ column chromatography or recrystallization (e.g., from DMF/acetic acid mixtures) to isolate the final product .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH-approved P95 respirators for particulate protection, chemically resistant gloves (e.g., nitrile), and safety goggles.

- Engineering Controls : Use fume hoods to minimize inhalation exposure, and avoid drainage contamination via closed-system handling.

- Emergency Measures : In case of skin contact, wash immediately with water for 15 minutes; consult a physician if irritation persists .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point and Solubility : Determine via differential scanning calorimetry (DSC) and shake-flask methods.

- Spectroscopic Analysis : Use H/C NMR to confirm substituent positions and FTIR to identify carboxylic acid and indole functional groups.

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (e.g., as demonstrated for similar indole derivatives) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) that incorporate exact exchange terms to improve accuracy for thermochemical properties like ionization potentials and electron affinities .

- Basis Sets : Apply triple-zeta basis sets (e.g., 6-311++G(d,p)) for geometry optimization.

- Validation : Compare computed HOMO-LUMO gaps and dipole moments with experimental UV-Vis and dielectric constant data .

Q. How to resolve contradictions in bioactivity data across pharmacological studies?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both enzyme inhibition (e.g., fluorescence-based assays) and cell-based viability tests (e.g., MTT assay).

- Purity Verification : Confirm compound integrity via HPLC (>98% purity) and LC-MS to rule out degradation products.

- Structural Confounders : Test analogs (e.g., 5-methoxy vs. 5-hydroxy derivatives) to isolate substituent effects on activity .

Q. What strategies optimize structure-activity relationship (SAR) studies for this indole derivative?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with modifications at the cyclopropyl (e.g., cyclohexyl), methoxy (e.g., ethoxy), and methyl (e.g., ethyl) positions.

- Activity Profiling : Screen analogs against target enzymes (e.g., COX-2) and off-target receptors (e.g., serotonin receptors) to assess selectivity.

- Computational Docking : Use AutoDock Vina to model ligand-receptor interactions, prioritizing residues critical for binding (e.g., hydrogen bonds with the carboxylic acid group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.